4-(Chloromethyl)-2-isopropyloxazole
Overview
Description
The compound "4-(Chloromethyl)-2-isopropyloxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The chloromethyl and isopropyl groups are substituents on the isoxazole ring, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a tandem synthesis approach for 3-chloro-4-iodoisoxazoles has been developed using 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, which could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-isopropyloxazole . Additionally, the preparation of related compounds like 3-(chloromethyl)isoxazole-4,5-dicarboxylate derivatives has been reported, which involves chemoselective nucleophilic chemistry .
Molecular Structure Analysis
Isoxazole derivatives exhibit interesting tautomeric behaviors, as seen in studies of 5-hydroxyisoxazoles and isoxazol-5-ones, which exist in different tautomeric forms depending on the solvent polarity . The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques, as demonstrated in the synthesis and characterization of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole .
Chemical Reactions Analysis
Isoxazole compounds can undergo a range of chemical reactions. For example, the thioether moieties in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides can be oxidized to sulfonylmethyl derivatives, indicating the potential for diverse reactivity in the isoxazole ring . The chloromethyl group in isoxazole derivatives, such as 4-(Chloromethyl)-2-isopropyloxazole, is also a reactive site that can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. The basicity, solubility, and acidity of these compounds can vary significantly, as shown in the study of isoxazol-5-ones . The presence of a chloromethyl group can increase the compound's reactivity, while the isopropyl group may affect its hydrophobicity and steric properties. The compound's behavior in different solvents and its interaction with light can be studied using IR, UV, and NMR spectroscopy .
Scientific Research Applications
Use of Chloromethyl Compounds in Biological Experiments
- Field : Biology
- Application : Chloromethyl compounds are used as multifunctional dyes in biological experiments . They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Results : The use of these dyes can provide valuable insights into cellular structure and function, contributing to our understanding of biology at the molecular level .
Chloromethylation of Aromatic Compounds
- Field : Chemistry
- Application : Chloromethylation is a chemical reaction that introduces a chloromethyl group into an aromatic compound . This reaction is used to synthesize a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Method : The reaction involves treating aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide . The reaction is carried out at -10°C .
- Results : The chloromethylation of aromatic compounds affords the corresponding chloromethyl derivatives in good to excellent yields .
Synthesis of Hyper Cross-linked Polymers (HCPs)
- Field : Polymer Chemistry
- Application : Chloromethyl compounds are used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials . HCPs have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Use in Industrial Chemistry
- Field : Industrial Chemistry
- Application : Chloromethane, a chloromethyl compound, is a crucial reagent in industrial chemistry .
- Method : The specific method of application would depend on the industrial process being conducted .
- Results : The use of chloromethane can facilitate various industrial processes .
Use in Energy and Environmental Fields
- Field : Energy and Environmental Sciences
- Application : Hypercrosslinked polymers (HCPs), which can be synthesized using chloromethyl compounds, have potential applications in energy and environmental fields .
- Method : The specific method of application would depend on the energy or environmental process being conducted .
- Results : The use of HCPs can facilitate various energy and environmental processes, such as gas storage, carbon capture, removal of pollutants, molecular separation, etc .
Use in Calixarene Synthesis
- Field : Organic Chemistry
- Application : Chloromethyl compounds can be used in the synthesis of calixarenes, a type of macrocyclic compound .
- Method : The specific method of application would depend on the calixarene synthesis process being conducted .
- Results : The use of chloromethyl compounds can facilitate the synthesis of calixarenes, contributing to the production of these useful organic compounds .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information6.
Future Directions
This involves discussing potential applications of the compound and areas for future research7.
Please note that the specific details for each of these sections would depend on the particular compound being analyzed. For “4-(Chloromethyl)-2-isopropyloxazole”, you may need to consult specialized chemical databases or scientific literature. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOPSQQXAHCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376876 | |
Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-isopropyloxazole | |
CAS RN |
39624-97-0 | |
Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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